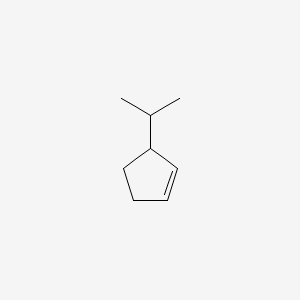![molecular formula C13H24O2Si B14144649 Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate CAS No. 88820-51-3](/img/structure/B14144649.png)
Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate: is an organic compound with the molecular formula C13H24O2Si. It is a member of the silyl-protected alkynes, which are widely used in organic synthesis due to their stability and reactivity. This compound is particularly notable for its applications in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate typically involves the reaction of a silyl-protected alkyne with a methyl ester. One common method is the reaction of hexyl(dimethyl)silylacetylene with methyl 4-bromo-3-butynoate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using argon or nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate involves its reactivity as a silyl-protected alkyne. The silyl group provides stability to the alkyne, allowing it to undergo various chemical reactions without degradation. The compound can interact with molecular targets through its alkyne moiety, which can participate in cycloaddition reactions, nucleophilic additions, and other transformations.
Comparison with Similar Compounds
- Methyl 4-[tert-butyl(dimethyl)silyl]but-3-ynoate
- Methyl 4-[trimethylsilyl]but-3-ynoate
- Methyl 4-[triethylsilyl]but-3-ynoate
Comparison: Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate is unique due to its hexyl group, which provides increased hydrophobicity and steric bulk compared to other silyl-protected alkynes. This can influence its reactivity and the types of reactions it undergoes. Additionally, the hexyl group can impact the solubility and physical properties of the compound, making it suitable for specific applications where other silyl-protected alkynes may not be as effective.
Properties
CAS No. |
88820-51-3 |
|---|---|
Molecular Formula |
C13H24O2Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate |
InChI |
InChI=1S/C13H24O2Si/c1-5-6-7-8-11-16(3,4)12-9-10-13(14)15-2/h5-8,10-11H2,1-4H3 |
InChI Key |
CQDJBLHADOBNAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](C)(C)C#CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)


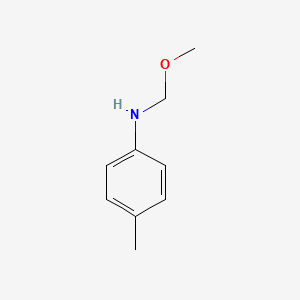
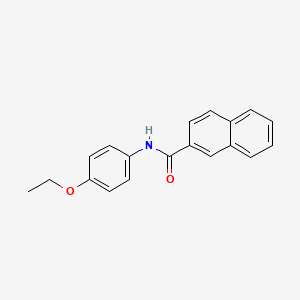
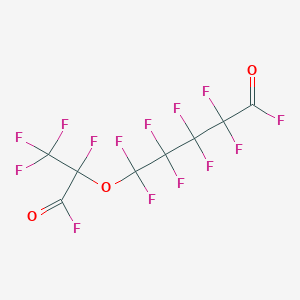
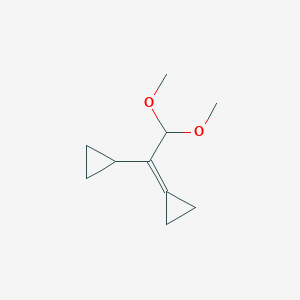
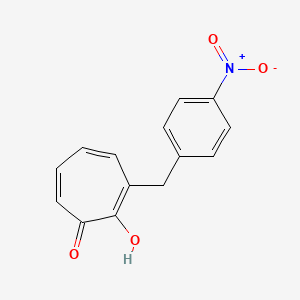
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
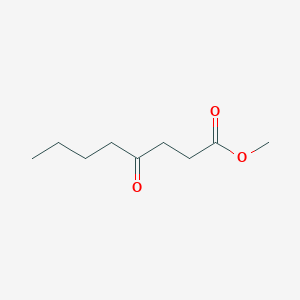
![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)

